molecular formula C11H8F3NO B134038 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one CAS No. 140908-88-9

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

Cat. No. B134038
CAS RN: 140908-88-9
M. Wt: 227.18 g/mol
InChI Key: OTMHQQLVOKHQTM-UHFFFAOYSA-N
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Description

The compound "2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one" is a polysubstituted quinolinone derivative, which is a class of compounds known for their diverse biological activities and presence in various natural products and pharmaceuticals. The trifluoromethyl group is a common moiety in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .

Synthesis Analysis

Several methods have been developed for the synthesis of polysubstituted quinolinones. One approach involves the intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride under mild conditions . Another method utilizes a three-component reaction under microwave irradiation in water, which is an eco-friendly protocol for synthesizing functionalized quinolinones . Additionally, tailored quinolinones have been synthesized as carbonyl and acid surrogates in Passerini- and Ugi-type reactions . The synthesis of trifluoromethyl-containing heterocycles has also been achieved through a one-pot three-component reaction, demonstrating the versatility of methods available for constructing such complex molecules .

Molecular Structure Analysis

The molecular structure of quinolinone derivatives can be influenced by the presence of substituents such as the trifluoromethyl group. For instance, the introduction of a trifluoromethyl group at the N-1 position of 4-quinolone derivatives has been shown to affect their antibacterial activity . The molecular structure of these compounds can also be characterized by intermolecular hydrogen bonds and van der Waals interactions, as observed in trifluoromethylcoumarin derivatives .

Chemical Reactions Analysis

Quinolinone derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of quinoline N-oxides with azodicarboxylates catalyzed by Pd(II) leads to the formation of quinolin-2(1H)-ones . Furthermore, the transformation of 2-hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives into 2-trifluoromethyl-1H-quinolin-5-one derivatives has been reported, showcasing the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are significantly influenced by their molecular structure. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, which is beneficial for drug development . The intermolecular interactions, such as hydrogen bonds and van der Waals forces, contribute to the solid-state structure and stability of these molecules .

Scientific Research Applications

  • Synthesis of Antimicrobial Agents :

    • Derivatives of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one have been synthesized, demonstrating potential as antimicrobial agents. These compounds were synthesized and tested for their antibacterial and antifungal activity, showing promising results (Holla et al., 2006).
  • Development of Substituted 1,2,3-Triazoles with Antimicrobial Properties :

    • Research has led to the synthesis of substituted 1,2,3-triazoles using 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. These compounds were characterized and tested for antimicrobial activity, contributing to the development of new antimicrobial agents (Holla et al., 2005).
  • Applications in Biochemistry and Medicine :

    • A study reported the synthesis and properties of carbostyrils, which are derivatives of quinolin-2(1H)-ones, including 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. These compounds exhibit strong absorption, large Stokes shifts, and high quantum yields, making them useful in analytical applications in biochemistry and medicine (Uray et al., 1999).
  • Chemical Reactions and Nucleophilic Synthons :

    • The interaction of polyfluorinated quinolines, including derivatives of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, with sodium and potassium amides has been studied. This research provides insights into the nucleophilic addition reactions and the production of quinoline-2-amines, valuable in various synthetic applications (Gurskaya et al., 2012).
  • Eco-Friendly Synthesis of Functionalized Compounds :

    • A novel eco-friendly method has been developed for the synthesis of trans-dihydrofuro[3,2-c]quinolin-4(2H)-ones using 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. This green chemistry approach is significant for the sustainable synthesis of functionalized compounds (Indumathi et al., 2012).

Safety and Hazards

The safety and hazards of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the study of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its potential applications in various fields such as proteomics research could be explored .

properties

IUPAC Name

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-5-9(16)7-3-2-4-8(10(7)15-6)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMHQQLVOKHQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346777
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
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Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-(trifluoromethyl)quinolin-4-ol

CAS RN

949507-78-2, 140908-88-9
Record name 2-Methyl-8-(trifluoromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140908-88-9
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